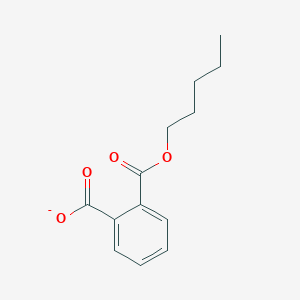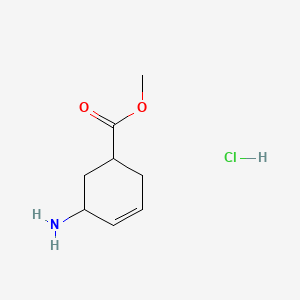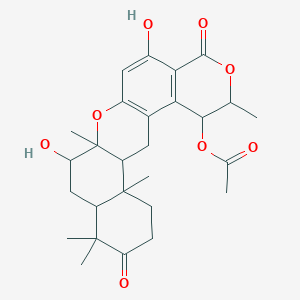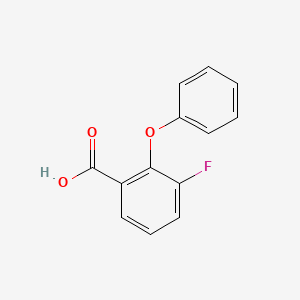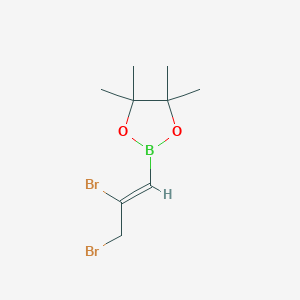![molecular formula C8H14ClNO2 B12309318 Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2307747-73-3](/img/structure/B12309318.png)
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrocloruro de 3-aminobicyclo[310]hexano-1-carboxilato de metilo es un compuesto bicíclico con una estructura única que lo convierte en un tema interesante para la investigación química. Este compuesto se caracteriza por su núcleo bicíclico [310]hexano, que es un sistema de anillo rígido y tenso.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hidrocloruro de 3-aminobicyclo[3.1.0]hexano-1-carboxilato de metilo normalmente implica la ciclopropanación de precursores adecuados. Un método común es la ciclopropanación intramolecular de alfa-diazoacetatos utilizando catalizadores de metales de transición como el rutenio (Ru(II)) . Este método implica múltiples pasos, comenzando con la preparación de intermedios de bromoacetato, seguido de la formación de alfa-diazoacetatos y finalmente la reacción de ciclopropanación .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y catalizadores más eficientes para aumentar el rendimiento y reducir los tiempos de reacción. Las condiciones y los reactivos específicos utilizados pueden variar dependiendo de la pureza y la escala de producción deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de 3-aminobicyclo[3.1.0]hexano-1-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitro, mientras que la reducción del grupo éster puede producir alcoholes.
Aplicaciones Científicas De Investigación
El hidrocloruro de 3-aminobicyclo[3.1.0]hexano-1-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única lo convierte en un candidato para estudiar las interacciones enzimáticas y la unión a receptores.
Industria: Se utiliza en la síntesis de materiales con propiedades específicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de 3-aminobicyclo[3.1.0]hexano-1-carboxilato de metilo implica su interacción con dianas moleculares como enzimas y receptores. La estructura bicíclica rígida permite interacciones de unión específicas, que pueden modular la actividad de estas dianas. El grupo amino puede formar enlaces de hidrógeno, mientras que el grupo éster puede participar en interacciones hidrofóbicas, contribuyendo a la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3-aminobicyclo[3.1.0]hexano-1-carboxilato de metilo
- Hidrocloruro de 3-azabicyclo[3.1.0]hexano-1-carboxilato de metilo
- Hidrocloruro de 2-aminobicyclo[3.1.0]hexano-2-carboxilato de metilo
Unicidad
El hidrocloruro de 3-aminobicyclo[3.1.0]hexano-1-carboxilato de metilo es único debido a su patrón de sustitución específico en el núcleo bicíclico. Este patrón de sustitución influye en su reactividad y propiedades de unión, haciéndolo diferente de otros compuestos similares. La presencia de un grupo amino y un éster carboxilato en un sistema bicíclico tenso proporciona una combinación única de reactividad y estabilidad.
Propiedades
Número CAS |
2307747-73-3 |
|---|---|
Fórmula molecular |
C8H14ClNO2 |
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H |
Clave InChI |
CPJJIPMHNWAJBL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC1CC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


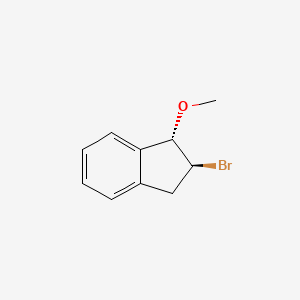
![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)

![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)

![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)

